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This in-depth technical guide is intended for researchers, scientists, and drug development

professionals interested in utilizing 2',3'-O-(2,4,6-trinitrophenyl) adenosine 5'-triphosphate

(TNP-ATP) to characterize the binding affinity of ATP-dependent proteins. This document

provides a comprehensive overview of TNP-ATP, its applications, experimental protocols for its

use, and a summary of its binding affinity to various proteins.

Introduction to TNP-ATP
TNP-ATP is a fluorescent analog of adenosine triphosphate (ATP) that serves as a valuable

tool for studying the interactions between ATP and its binding proteins.[1][2] The conjugation of

a trinitrophenyl (TNP) group to the ribose moiety of ATP renders the molecule fluorescent, with

excitation maxima at approximately 408 nm and 470 nm, and an emission maximum around

561 nm in aqueous solutions.[1][2] A key characteristic of TNP-ATP is the significant

enhancement of its fluorescence quantum yield and a blue shift in its emission wavelength

upon binding to the hydrophobic environment of a protein's ATP-binding pocket.[1][2][3] This

property allows for the direct monitoring of binding events and the determination of binding

affinities.

While TNP-ATP is a powerful probe, it is important to note that the TNP moiety can influence

the binding affinity, often resulting in a tighter interaction compared to ATP.[1][4] Therefore, the

dissociation constants (Kd) obtained with TNP-ATP may not be identical to those for ATP.
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The binding affinity of TNP-ATP has been characterized for a variety of proteins, primarily

through fluorescence-based assays. The following tables summarize the dissociation constants

(Kd) and inhibition constants (Ki) reported in the literature.

Protein/Enzym
e

Organism/Syst
em

Kd (TNP-ATP)
Fold Tighter
than ATP
(approx.)

Reference

CheA (Histidine

Kinase)
Escherichia coli < 0.01 µM - 1 µM 500x [1][5]

EnvZ (Histidine

Kinase)
Escherichia coli Not specified 30x [5]

PhoQcat (PhoQ

catalytic domain)

Salmonella

enterica
Not specified 1.4x [5]

STRADα

(Pseudokinase)
Human 1.1 µM 30-100x [4]

CASK

(Ca2+/calmoduli

n-dependent

serine protein

kinase)

Human 0.563 mM - [4]

Na+/K+ ATPase Animal tissue Not specified - [2]

Myosin ATPase Muscle fibers Not specified - [2]

Selenophosphat

e Synthetase

(SPS)

Bacterial High affinity >100x [1]

TrwB (ATPase) Bacterial High affinity
Much higher than

ATP
[1]

TrwD (ATPase) Bacterial High affinity
Much higher than

ATP
[1]
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Protein/Enzym
e

Organism/Syst
em

Ki (TNP-ATP) Notes Reference

CheA (Histidine

Kinase)
Escherichia coli < 1 µM

Potent inhibitor

of

autophosphorylat

ion

[6]

Experimental Protocols
The primary experimental technique for measuring TNP-ATP binding is fluorescence

spectroscopy. Below are detailed methodologies for direct titration and competitive binding

assays.

Direct Fluorescence Titration Assay
This method is used to determine the dissociation constant (Kd) of TNP-ATP for a specific

protein.

Principle: The fluorescence of TNP-ATP increases upon binding to a protein. By titrating a

solution of the protein with increasing concentrations of TNP-ATP and measuring the

corresponding increase in fluorescence, a saturation binding curve can be generated, from

which the Kd can be calculated.

Materials:

Purified protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES).

TNP-ATP stock solution.

Spectrofluorometer with excitation and emission monochromators.

Quartz cuvette.

Procedure:

Set the spectrofluorometer to the appropriate excitation and emission wavelengths for TNP-
ATP (e.g., excitation at 410 nm, emission scan from 500 nm to 600 nm).[3]
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To a cuvette, add the protein solution at a fixed concentration (e.g., 1-4 µM).[3]

Record the baseline fluorescence of the protein solution.

Make sequential additions of small aliquots of the TNP-ATP stock solution to the cuvette.

After each addition, allow the system to equilibrate and record the fluorescence intensity at

the emission maximum (typically around 540 nm upon binding).[3] A blue shift from the free

TNP-ATP emission maximum of 561 nm is expected.[2][3]

Continue the titration until the fluorescence signal no longer increases significantly, indicating

saturation of the binding sites.

Correct the observed fluorescence values for dilution and any inner filter effects if high

concentrations of TNP-ATP are used.[2]

Plot the change in fluorescence as a function of the TNP-ATP concentration and fit the data

to a suitable binding isotherm equation (e.g., a one-site binding model) to determine the Kd.

Competitive Binding Assay
This assay is used to determine the binding affinity of a non-fluorescent ligand (e.g., ATP) by

measuring its ability to displace TNP-ATP from the protein's binding site.

Principle: A pre-formed complex of the protein and TNP-ATP will exhibit high fluorescence. The

addition of a competing, non-fluorescent ligand will displace TNP-ATP, leading to a decrease in

the fluorescence signal. The concentration of the competitor required to displace 50% of the

bound TNP-ATP (IC50) can be used to calculate its inhibition constant (Ki) and, subsequently,

its dissociation constant (Kd).

Materials:

Purified protein of interest.

TNP-ATP stock solution.

Stock solution of the non-fluorescent competitor (e.g., ATP).
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Spectrofluorometer.

Quartz cuvette.

Procedure:

Prepare a solution containing the protein and a concentration of TNP-ATP that results in a

significant fluorescence signal (typically near its Kd value).

Record the initial fluorescence of the protein-TNP-ATP complex.

Add increasing concentrations of the competitor ligand to the solution.

After each addition, allow the system to equilibrate and record the fluorescence intensity.

Continue adding the competitor until the fluorescence signal returns to the baseline level of

free TNP-ATP, indicating complete displacement.[5]

Plot the fluorescence intensity as a function of the competitor concentration to generate a

displacement curve.

Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff

equation or by fitting the data to a competitive binding model.

Visualizations
Signaling Pathway: Bacterial Chemotaxis
The following diagram illustrates the role of the histidine kinase CheA, a protein whose ATP

binding has been extensively studied using TNP-ATP, in the bacterial chemotaxis signal

transduction pathway.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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